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molecular formula C9H14S2 B8572455 2-Methyl-2,3,5,6,7,8-hexahydro-1,4-benzodithiine CAS No. 55789-64-5

2-Methyl-2,3,5,6,7,8-hexahydro-1,4-benzodithiine

Cat. No. B8572455
M. Wt: 186.3 g/mol
InChI Key: UXLAJMLMLVYPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04276422

Procedure details

The procedure of Example 1(a) is followed using 2-chloro-cyclohexanone and 1,2-propanedithiol to give 5,6,7,8-tetrahydro-2-methyl-1,4-benzodithian as a greenish oil, bp 127°-130°/2.3 mm, Yield 66%. NMR, 1.36 (3d), 1.4-1.88 (4m), 1.88-2.3 (4m), 2.6-3.7 (3m). IR, 2920, 1615, 1410, 1325, 1250, 1120, 855, 715.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[CH2:9]([SH:13])[CH:10]([SH:12])[CH3:11]>>[CH3:11][CH:10]1[S:12][C:3]2[CH2:4][CH2:5][CH2:6][CH2:7][C:2]=2[S:13][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1C(CCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)S)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CSC2=C(S1)CCCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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